![molecular formula C15H17IO5 B13867274 Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of an iodophenyl group attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodophenyl derivative. The reaction is carried out under basic conditions using a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the iodophenyl derivative to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the alkylation of diethyl malonate.
Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Produced via hydrolysis.
Substituted Monocarboxylic Acids: Resulting from decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic substitution reactions. The iodophenyl group can also undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is unique due to the presence of both an iodophenyl group and a malonate ester moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C15H17IO5 |
|---|---|
Molekulargewicht |
404.20 g/mol |
IUPAC-Name |
diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate |
InChI |
InChI=1S/C15H17IO5/c1-3-20-14(18)12(15(19)21-4-2)9-13(17)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VGFZTNHWYHBLGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)I)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
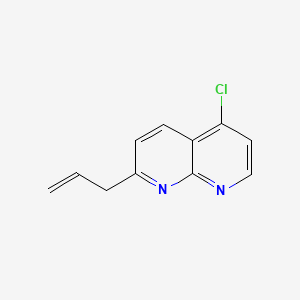
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)
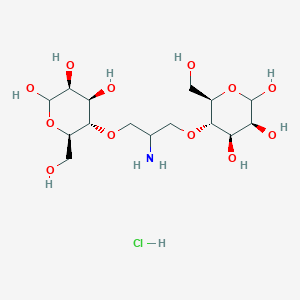

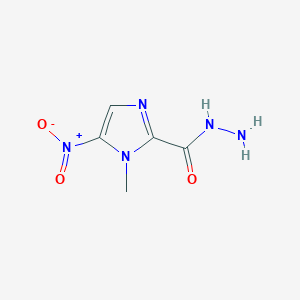
![1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
![3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde](/img/structure/B13867227.png)
![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)
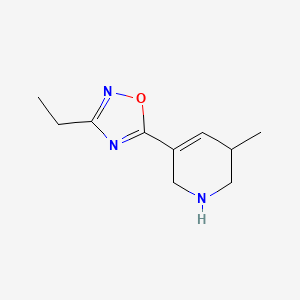


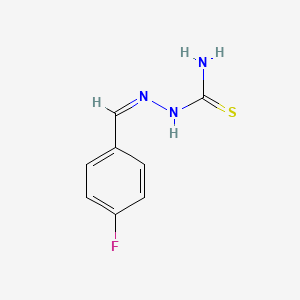
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
